
tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate: is an organic compound that features a tert-butyl ester group attached to a 2-(5-fluoropyrimidin-2-yl)acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate typically involves the esterification of 2-(5-fluoropyrimidin-2-yl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of fluorinated pyrimidines on cellular processes. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its fluorinated pyrimidine moiety is known to enhance the biological activity of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety can mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways. This compound can also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(4-fluoropyrimidin-2-yl)acetate
- tert-Butyl 2-(5-chloropyrimidin-2-yl)acetate
- tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate
Comparison:
- tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate is unique due to the presence of a fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs.
- The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain pharmaceutical applications.
- The electronic effects of the fluorine atom can also influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in drug design and development.
Propriétés
Formule moléculaire |
C10H13FN2O2 |
|---|---|
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
tert-butyl 2-(5-fluoropyrimidin-2-yl)acetate |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)4-8-12-5-7(11)6-13-8/h5-6H,4H2,1-3H3 |
Clé InChI |
ADHKVPASVYWYNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=NC=C(C=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


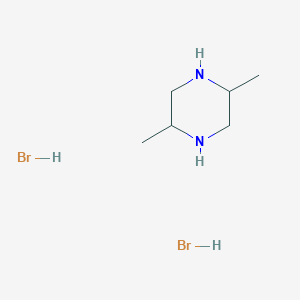
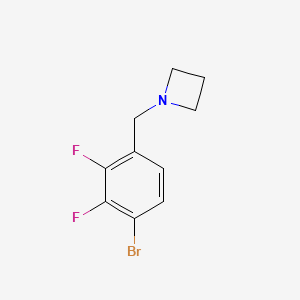
![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
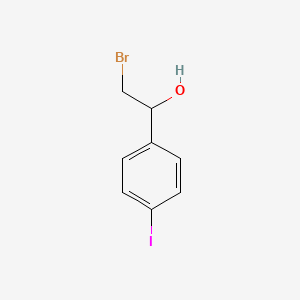
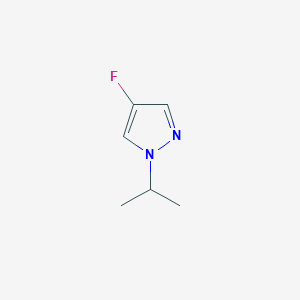
![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)

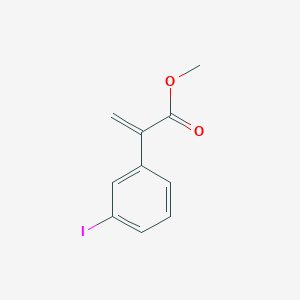
![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)



![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)

